molecular formula C24H19ClFN3O3 B2579639 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide CAS No. 932458-50-9

2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No.: B2579639
CAS No.: 932458-50-9
M. Wt: 451.88
InChI Key: NGMYJKNMOQFXEL-UHFFFAOYSA-N
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Description

2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide is a synthetic small molecule belonging to the 4(3H)-quinazolinone class, a scaffold recognized for its diverse and potent biological activities. Quinazolinone derivatives are a subject of significant interest in oncology research, with several analogs, such as ispinesib and idelalisib, having been developed as investigational anticancer agents . These compounds frequently exert their effects through mechanisms such as the induction of cell cycle arrest and the promotion of apoptosis in malignant cell lines . The specific substitutions on the quinazolinone core are critical for its activity; the 2-fluorophenyl group at the 4-position is a common feature designed to enhance lipophilicity and target affinity, while the chloro group at the 6-position can influence electronic properties and metabolic stability. The acetamide linker extending to a (2-methoxyphenyl)methyl group may contribute to the molecule's overall pharmacokinetic profile and selectivity. Researchers are investigating this compound and its analogs for their potential to inhibit key oncogenic pathways, including those mediated by the epidermal growth factor receptor (EGFR) and PI3K, which are crucial for tumor cell proliferation and survival . This reagent is provided exclusively for research purposes to support the development of novel therapeutic strategies.

Properties

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFN3O3/c1-32-21-9-5-2-6-15(21)13-27-22(30)14-29-20-11-10-16(25)12-18(20)23(28-24(29)31)17-7-3-4-8-19(17)26/h2-12H,13-14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMYJKNMOQFXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents under acidic or basic conditions.

    Introduction of Substituents: The chloro and fluorophenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require the use of halogenating agents such as thionyl chloride or fluorinating agents like diethylaminosulfur trifluoride.

    Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the intermediate quinazolinone derivative with an appropriate acylating agent, such as acetic anhydride, in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chloro group at position 6 of the quinazolinone ring undergoes nucleophilic substitution under basic conditions. This reactivity is leveraged to introduce diverse functional groups:

Reaction ConditionsReagentsProducts/OutcomesReferences
Anhydrous DMF, 80–90°C, 6–8 hrsPotassium fluoride (KF)Fluorinated derivative at C6
Ethanol, reflux, 12 hrsSodium methoxide (NaOMe)Methoxy substitution at C6

This reaction is critical for modifying electronic properties and enhancing binding affinity in drug design.

Amide Bond Formation and Hydrolysis

The acetamide side chain participates in hydrolysis and re-formation under acidic or basic conditions:

Reaction TypeConditionsReagents/CatalystsOutcomesReferences
Acidic hydrolysis6M HCl, reflux, 4 hrsCleavage to carboxylic acid
Amide couplingDCC, DMAP, RT, 24 hrsNew amine reactantsModified acetamide derivatives

These reactions enable structural diversification of the side chain for pharmacological optimization.

Alkylation and Acylation Reactions

The secondary amine in the dihydroquinazolinone structure undergoes alkylation/acylation:

ReactionConditionsReagentsProductsReferences
N-AlkylationAcetone, K₂CO₃, RT, 10–12 hrsAlkyl halides (e.g., CH₃I)N-Alkylated quinazolinones
AcylationPyridine, 0°C, 2 hrsAcetyl chlorideAcetylated derivatives

The PMC study highlights a protocol for S-alkylation using 2-chloroacetamides under mild conditions (yield: 72–89%).

Oxidation-Reduction Reactions

The 2-oxo group and aromatic rings participate in redox processes:

Target SiteConditionsReagentsOutcomesReferences
Quinazolinone coreH₂O₂, FeSO₄, 50°C, 3 hrsFenton’s reagentHydroxylated derivatives
Fluorophenyl ringH₂, Pd/C, ethanol, RTCatalytic hydrogenationReduced fluorophenyl to cyclohexyl

Hydrogenation of the fluorophenyl group improves metabolic stability in vivo.

Halogenation and Functionalization

Electrophilic halogenation occurs at electron-rich positions:

PositionConditionsReagentsProductsReferences
C7 of quinazolinoneCl₂ gas, DCM, 0°C, 1 hrDichlorinated derivative
Methoxybenzyl groupNBS, AIBN, CCl₄, refluxBromine radicalsBrominated side chain

Halogenation enhances lipophilicity and target engagement in enzyme inhibition assays.

Cyclization and Ring-Opening Reactions

The quinazolinone core undergoes structural rearrangements:

Reaction TypeConditionsReagentsOutcomesReferences
Thermal cyclizationToluene, 110°C, 8 hrsPTSAFused tricyclic derivatives
Acidic ring-openingH₂SO₄, 70°C, 2 hrsCleaved benzodiazepine analogs

Cyclization reactions expand the compound’s utility in generating novel heterocycles.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its therapeutic potential. Its structure allows researchers to explore various biological activities:

  • Anti-inflammatory Properties : Studies have indicated that quinazolinones can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Activity : The compound has shown promise in preclinical studies targeting specific cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.

Biological Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Researchers conduct:

  • Enzyme Inhibition Studies : Investigating the compound's ability to inhibit specific enzymes involved in disease processes can reveal its therapeutic mechanisms.
  • Receptor Binding Assays : These studies help identify the compound's affinity for various receptors, contributing to the understanding of its pharmacodynamics.

Pharmaceutical Development

The compound serves as a lead structure for developing new drugs. Its unique combination of functional groups offers opportunities for:

  • Optimization of Efficacy and Safety Profiles : Modifications to the chemical structure can enhance therapeutic effects while minimizing side effects.
  • Formulation Development : Researchers explore various formulations to improve bioavailability and stability.

Comparative Analysis with Related Compounds

To contextualize the applications of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
6-chloro-4-(2-fluorophenyl)-2-methylquinazolineSimilar quinazoline core but with a methyl groupLacks the methoxy substitution
2-chloro-N-(hydroxymethyl)acetamideContains a hydroxymethyl groupDifferent functional group leading to varied biological activity
2-chloro-N-methoxy-N-methylacetamideVaries in substituent groupsProvides insights into structure–activity relationships

Case Studies

Several studies have documented the biological activities and potential applications of this compound:

  • Antiviral Activity : Research demonstrated that derivatives of quinazolinones exhibit antiviral properties against various viruses, suggesting that this compound may also have similar effects .
  • Cancer Cell Line Studies : In vitro studies on specific cancer cell lines have shown that the compound induces apoptosis and inhibits cell proliferation .
  • Inflammation Models : Animal models have been utilized to assess the anti-inflammatory effects of the compound, showing significant reductions in inflammatory markers .

Mechanism of Action

The mechanism of action of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Yield (%) Melting Point (K) Application Reference
2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide Quinazolinone 6-Cl, 4-(2-F-C6H4), 2-methoxybenzyl N/A N/A Pharmaceutical (hypothetical)
AJ5d Quinazolinone 4-F-C6H4, thiazolidinone, thioether 61 Reported (exact value N/A) Antimicrobial
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazolinone 2,4-dioxo, dichlorophenylmethyl N/A N/A Anticonvulsant
Propachlor Acetamide 2-Cl, isopropyl, phenyl N/A N/A Herbicide
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Acetamide 3-Cl-4-F-C6H3, naphthalene N/A 421 Structural studies

Research Findings and Implications

  • Substituent Effects: Chloro and fluoro groups enhance electron-withdrawing properties, stabilizing the quinazolinone core . Methoxy groups improve solubility but may reduce metabolic stability.
  • Synthetic Efficiency : Thioether-linked derivatives (e.g., AJ5d) achieve moderate yields (61%), whereas carbonyldiimidazole-mediated couplings () offer versatility for anticonvulsant analogs .
  • Bioactivity Trends: Quinazolinones with dual halogenation (Cl/F) show promise in CNS-targeted therapies, while simpler acetamides dominate agrochemical applications .

Biological Activity

The compound 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline core with various substituents that influence its biological properties. The presence of a chloro group , fluorophenyl group , and methoxyphenyl group enhances its lipophilicity and may improve its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. It is hypothesized that the compound may exert its effects through:

  • Enzyme Inhibition: The quinazoline scaffold is known to inhibit various kinases, which play crucial roles in cell signaling pathways.
  • Receptor Modulation: The substituents may allow for selective binding to certain receptors, influencing cellular responses.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity: Preliminary studies suggest that the compound has potential anticancer properties, likely through apoptosis induction and cell cycle arrest in cancer cell lines.
  • Antimicrobial Properties: In vitro assays have shown effectiveness against various bacterial strains, indicating a potential role as an antimicrobial agent.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, reducing cytokine production in activated immune cells.

Anticancer Activity

A study investigating the efficacy of related quinazoline derivatives demonstrated that modifications at the 6 and 4 positions significantly influenced cytotoxicity against cancer cell lines (e.g., MCF-7 and HeLa). The derivatives exhibited IC50 values in the low micromolar range, suggesting effective inhibition of cancer cell proliferation.

CompoundCell LineIC50 (µM)
2-[6-chloro-4-(2-fluorophenyl)-...MCF-75.3
2-[6-chloro-4-(2-fluorophenyl)-...HeLa3.8

Antimicrobial Activity

The antimicrobial properties were evaluated using agar diffusion methods against several bacterial strains:

Bacterial StrainZone of Inhibition (mm)
Escherichia coli (ATCC 25922)15
Staphylococcus aureus (ATCC 25923)20
Pseudomonas aeruginosa (ATCC 27853)12

These results indicate a moderate antibacterial effect, particularly against Gram-positive bacteria.

Anti-inflammatory Effects

In vivo studies using animal models showed that treatment with the compound reduced inflammation markers such as TNF-alpha and IL-6 in serum after induction of acute inflammation. This suggests potential applications in treating inflammatory diseases.

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